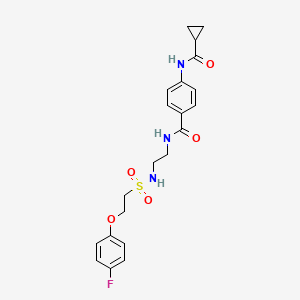
4-(cyclopropanecarboxamido)-N-(2-(2-(4-fluorophenoxy)ethylsulfonamido)ethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(cyclopropanecarboxamido)-N-(2-(2-(4-fluorophenoxy)ethylsulfonamido)ethyl)benzamide is a complex organic compound that features a cyclopropane ring, a fluorophenoxy group, and a sulfonamide linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclopropanecarboxamido)-N-(2-(2-(4-fluorophenoxy)ethylsulfonamido)ethyl)benzamide typically involves multiple steps. One common approach starts with the preparation of the cyclopropanecarboxamide intermediate, which is then coupled with a benzamide derivative. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide or dichloromethane to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
4-(cyclopropanecarboxamido)-N-(2-(2-(4-fluorophenoxy)ethylsulfonamido)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
4-(cyclopropanecarboxamido)-N-(2-(2-(4-fluorophenoxy)ethylsulfonamido)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as enhanced thermal stability or conductivity.
作用机制
The mechanism of action of 4-(cyclopropanecarboxamido)-N-(2-(2-(4-fluorophenoxy)ethylsulfonamido)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved can include signal transduction cascades or metabolic processes, depending on the specific application.
相似化合物的比较
Similar Compounds
- 4-(4-fluorophenoxy)benzaldehyde
- 2-(4-fluorophenoxy)-1-(2-hydroxy-4-methoxyphenyl)ethanone
- 4-((2-(2-(4-fluorophenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
Uniqueness
4-(cyclopropanecarboxamido)-N-(2-(2-(4-fluorophenoxy)ethylsulfonamido)ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropane ring and the sulfonamide linkage, in particular, contribute to its stability and reactivity, making it a valuable compound for various applications.
属性
IUPAC Name |
4-(cyclopropanecarbonylamino)-N-[2-[2-(4-fluorophenoxy)ethylsulfonylamino]ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O5S/c22-17-5-9-19(10-6-17)30-13-14-31(28,29)24-12-11-23-20(26)15-3-7-18(8-4-15)25-21(27)16-1-2-16/h3-10,16,24H,1-2,11-14H2,(H,23,26)(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSALUQEPATTFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCNS(=O)(=O)CCOC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(difluoromethoxy)phenyl]piperazine-1-carbothioamide](/img/structure/B2416988.png)
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-cycloheptyloxamide](/img/structure/B2416990.png)
![2-Cyclopropyl-5-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2416991.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2416992.png)
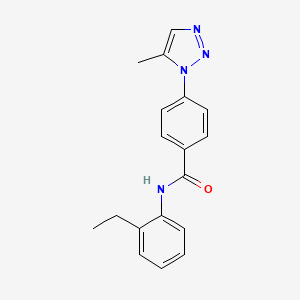
![2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2416996.png)
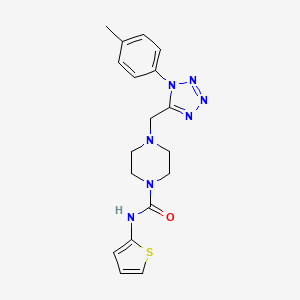
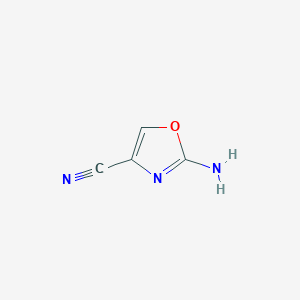
![{6-Amino-2-[(4-ethoxyphenyl)amino]-5-nitropyrimidin-4-yl}(2-furylmethyl)amine](/img/structure/B2416999.png)

![N-{[4-ethyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2417003.png)

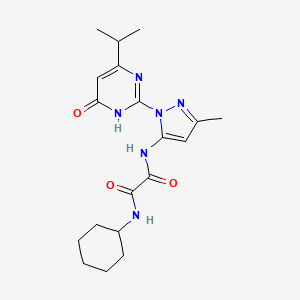
![Tert-butyl 5-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-3,3-dimethylazepane-1-carboxylate](/img/structure/B2417007.png)
